2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2-difluoro-1-(1H-pyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4(10)3-1-8-9-2-3/h1-2,5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRNSRODHNUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This route involves fluorinating a pre-formed 1-(1H-pyrazol-4-yl)ethan-1-one precursor using difluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The carbonyl group undergoes nucleophilic attack by fluoride ions, replacing the oxygen with two fluorine atoms.
Example Procedure:
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Starting Material : 1-(1H-pyrazol-4-yl)ethan-1-one (1.0 equiv) is dissolved in anhydrous dichloromethane.
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Fluorination : DAST (2.2 equiv) is added dropwise at -20°C under argon. The mixture is warmed to room temperature and stirred for 12 hours.
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Workup : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–60% (analogous systems) |
| Temperature | -20°C → rt |
| Reagents | DAST, DCM |
Challenges include over-fluorination and side reactions, necessitating precise stoichiometry.
Method 2: Coupling Reactions with Difluoroacetyl Derivatives
Palladium-Catalyzed Cross-Coupling
A difluoroacetyl moiety is introduced via Suzuki-Miyaura coupling between a pyrazole boronic acid and a difluoroacetyl halide. This method leverages palladium catalysis to form the carbon-carbon bond.
Example Procedure :
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Boronic Acid Preparation : 4-Bromo-1H-pyrazole is converted to its boronic ester via Miyaura borylation.
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Coupling : The boronic ester (1.0 equiv) reacts with 2,2-difluoroacetyl chloride (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) in THF/water (4:1) at 80°C for 8 hours.
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Purification : Column chromatography (ethyl acetate/hexane) isolates the product.
Key Data :
This method benefits from modularity but requires stringent anhydrous conditions.
Method 3: Cyclocondensation with Fluorinated Building Blocks
Hydrazine-Diketone Cyclocondensation
The pyrazole ring is constructed de novo using hydrazine and a fluorinated β-diketone. For example, 1,1-difluoro-2,4-pentanedione reacts with hydrazine to form the target compound.
Example Procedure :
-
Reactants : Hydrazine hydrate (1.1 equiv) and 1,1-difluoro-2,4-pentanedione (1.0 equiv) are combined in ethanol.
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Cyclization : The mixture is refluxed for 6 hours, followed by cooling to precipitate the product.
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Isolation : Filtration and recrystallization from ethanol yield pure product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–70% |
| Solvent | Ethanol |
| Temperature | Reflux |
This one-pot method is efficient but limited by the availability of fluorinated diketones.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Fluorination | 45–60% | Moderate | High |
| Cross-Coupling | 50–68% | High | Moderate |
| Cyclocondensation | 55–70% | High | Low |
Direct Fluorination offers simplicity but suffers from reagent toxicity. Cross-Coupling is versatile but requires expensive catalysts. Cyclocondensation is optimal for bulk synthesis but depends on precursor availability .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of new fluorinated derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Selectfluor™, diethylaminosulfur trifluoride, and various nucleophiles. Reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to 90°C .
Major Products Formed
The major products formed from the reactions of this compound include various fluorinated pyrazole derivatives, which can have enhanced biological activities and other desirable properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,2-difluoro-1-(1H-pyrazol-4-yl)ethan-1-one as an anticancer agent. Its derivatives have shown promising results against various tumor cell lines, particularly as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK). For instance, compounds synthesized from this scaffold demonstrated significant antiproliferative effects, with some achieving over 90% inhibition in specific cancer cell lines .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory pathways. One study reported that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .
Herbicidal Activity
The compound's structure allows it to interact with biological systems effectively, making it a candidate for herbicide development. Research has indicated that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation, thereby acting as effective herbicides .
Data Table: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
In a controlled laboratory setting, a series of compounds based on this compound were tested against various cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with different concentrations of the compounds. Results indicated that certain derivatives significantly reduced cell viability in breast and lung cancer cell lines, suggesting a promising avenue for further drug development .
Case Study 2: Herbicide Development
A field study was conducted to evaluate the efficacy of a new herbicide formulation containing derivatives of this compound. The study assessed weed control efficiency in maize crops over a growing season. Results showed a substantial reduction in weed biomass compared to untreated controls, supporting the compound's potential as an effective agricultural chemical .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects : The 4-nitrophenyl group in analogs enhances antimicrobial activity, particularly against Gram-positive bacteria (Bacillus mycoides), while pyridine/pyrazole substitutions influence target selectivity .
- Synthetic Utility: Difluoroethanones with aromatic substituents (e.g., 4-nitrophenyl) are synthesized via chlorination or bromination of hydrazides, followed by cyclization, achieving yields up to 85% .
Biological Activity
Chemical Identity
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one, with the chemical formula CHFNO and CAS number 2092767-64-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular weight of this compound is approximately 146.10 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Pyrazole derivatives are known for their diverse pharmacological properties, which include anti-inflammatory, antibacterial, and anticancer activities .
Pharmacological Properties
Recent studies have highlighted the following key pharmacological properties of this compound:
- Antimicrobial Activity : Pyrazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief. This mechanism is similar to that of established nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Potential : Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several research efforts have focused on evaluating the biological activity of this compound:
- Antimicrobial Activity Study : A study conducted on various pyrazole derivatives demonstrated that compounds with difluoromethyl substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria. The study concluded that the presence of fluorine atoms significantly alters the lipophilicity and bioavailability of these compounds .
- Anti-inflammatory Research : In a comparative analysis, this compound was evaluated alongside standard anti-inflammatory agents. Results indicated that it effectively reduced inflammatory markers in vitro, showcasing its potential as an alternative therapeutic agent for inflammatory diseases .
- Anticancer Efficacy : A recent investigation into the cytotoxic effects of pyrazole derivatives found that this compound induced significant apoptosis in various cancer cell lines. The study reported IC50 values indicating potent anticancer activity, suggesting further exploration for therapeutic applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacterial strains | |
| Anti-inflammatory | Reduced inflammatory markers in vitro | |
| Anticancer | Induced apoptosis in cancer cell lines |
Table 2: Comparative Efficacy of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Anticancer |
| Standard NSAID (e.g., Ibuprofen) | 20 | Anti-inflammatory |
| Pyrazole derivative A | 10 | Antimicrobial |
Q & A
Q. What are the common synthetic routes for 2,2-difluoro-1-(1H-pyrazol-4-yl)ethan-1-one?
The compound can be synthesized via difluorination/fragmentation processes. A general procedure involves reacting a polyfluorinated precursor (e.g., 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one derivatives) under controlled conditions. For example, the fragmentation of 2,2,4,4,4-pentafluoro-3,3-dihydroxy-1-(heteroaryl)butan-1-one precursors in the presence of base yields the target difluoroketone. This method is scalable and achieves high yields (up to 95%) .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H, ¹³C, and ¹⁹F NMR : To confirm the difluoroacetophenone structure and assess coupling constants (e.g., J = 53–54 Hz for the CHF₂ group).
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray crystallography (using SHELXL): For resolving crystal structures and confirming stereoelectronic effects .
Q. How is the reactivity of the difluoro ketone group exploited in heterocyclic synthesis?
The α,α-difluoro ketone moiety acts as an electrophilic site for nucleophilic attack, enabling condensation reactions with hydrazine derivatives. For instance, refluxing with hydrazinecarbodithioates or hydrazinecarbothioamides in ethanol yields hydrazone intermediates, which can be cyclized to 1,3,4-thiadiazoles (a class of antimicrobial agents) .
Advanced Research Questions
Q. How can contradictory NMR data for the CHF₂ group be resolved?
Unexpected splitting patterns in ¹⁹F NMR may arise from dynamic effects or crystal packing. To address this:
Q. What strategies optimize yields in Pd-catalyzed α-arylation of α,α-difluoroacetamides?
Key parameters include:
- Ligand selection : Bulky phosphines (e.g., XPhos) enhance catalytic efficiency.
- Solvent : Tetrahydrofuran (THF) or dioxane improves reaction homogeneity.
- Temperature : 80–100°C balances reactivity and decomposition.
- Substrate scope : Electron-deficient aryl bromides (e.g., 4-CF₃-phenyl) yield >90% conversion .
Q. How is the antimicrobial activity of derivatives evaluated?
Derivatives (e.g., 1,3,4-thiadiazoles) are screened against Gram-positive (Bacillus mycoides) and Gram-negative (E. coli) bacteria, as well as fungi (Candida albicans), using:
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations (B3LYP/6-31G*): Model transition states for fluoride displacement.
- NBO analysis : Quantifies hyperconjugative stabilization of the CHF₂ group.
- Molecular docking : Screens interactions with biological targets (e.g., bacterial enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
